molecular formula C12H17Cl2N3O6S B12401289 S-(1,2-Dichlorovinyl)glutathione-13C2,15N

S-(1,2-Dichlorovinyl)glutathione-13C2,15N

Cat. No.: B12401289
M. Wt: 405.2 g/mol
InChI Key: IXARYIJEQUJTIZ-BOSIMJCUSA-N
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Description

Overview of Glutathione (B108866) Conjugates in Xenobiotic Biotransformation Research

The metabolic processing of foreign compounds, or xenobiotics, is a critical defense mechanism in living organisms. mhmedical.com This process, known as biotransformation, generally converts lipophilic (fat-soluble) chemicals into more hydrophilic (water-soluble) products, facilitating their excretion. mhmedical.com Biotransformation is often categorized into Phase I (functionalization) and Phase II (conjugation) reactions. mhmedical.com Glutathione conjugation represents a pivotal Phase II pathway, playing a dual role in both the detoxification and, paradoxically, the bioactivation of certain xenobiotics. consensus.appmdpi.com

The conjugation of xenobiotics with the tripeptide glutathione (L-γ-glutamyl-L-cysteinyl-glycine) is a key detoxification mechanism. jove.com This reaction is predominantly catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). wikipedia.org GSTs facilitate the nucleophilic attack of the sulfur atom (thiol group) of glutathione on electrophilic centers of a wide array of substrates. jove.comwikipedia.org This process renders the compounds more water-soluble, preparing them for elimination from the body. mdpi.comencyclopedia.pub

The general reaction can be summarized as: R-X + GSH → R-SG + H-X (where R-X is the electrophilic xenobiotic and GSH is glutathione)

GSTs are diverse and are found in cytosolic, mitochondrial, and microsomal cellular compartments. wikipedia.org The primary function of these enzymes is to bind both the xenobiotic substrate at a hydrophobic site (H-site) and glutathione at a hydrophilic site (G-site), subsequently activating the thiol group to enable the reaction. wikipedia.org While some conjugations can occur non-enzymatically, GSTs significantly accelerate the reaction rate. mdpi.comencyclopedia.pub The resulting glutathione S-conjugates are typically less reactive and can be further metabolized through the mercapturic acid pathway for excretion. nih.govxcode.life

While glutathione conjugation is largely a detoxification process, it can also lead to the formation of metabolites that are more toxic than the parent compound, a process known as bioactivation. mdpi.comnih.gov This is particularly evident in the metabolism of certain halogenated compounds, such as halogenated alkanes and alkenes. nih.govnih.gov For these substances, the glutathione S-conjugate is not an inert endpoint but rather a key intermediate in a toxification pathway. annualreviews.orgfrontiersin.org

Several polychlorinated alkenes undergo a complex, glutathione-dependent bioactivation pathway that often targets the kidney. nih.govannualreviews.org The process begins with the formation of a glutathione S-conjugate in the liver. nih.govannualreviews.org This conjugate is then transported to the kidney and sequentially cleaved by enzymes like γ-glutamyltransferase (GGT) and dipeptidases to form the corresponding cysteine S-conjugate. annualreviews.orgnih.gov The cysteine S-conjugate can then be a substrate for renal cysteine conjugate β-lyase, an enzyme that cleaves the C-S bond, producing a reactive and electrophilic thiol. nih.govnih.gov This reactive species is often responsible for the observed organ-specific toxicity, such as nephrotoxicity. nih.govannualreviews.org

Contextualization of Dichlorovinyl Compounds in Environmental and Biochemical Research

Dichlorovinyl compounds are significant in environmental and biochemical research primarily because they are toxic metabolites of widely used halogenated solvents. oup.comnih.gov Understanding their formation and metabolic fate is crucial for assessing the risk associated with exposure to their parent compounds. youtube.com

The industrial solvent trichloroethylene (B50587) (TCE) and the highly reactive compound dichloroacetylene (B1204652) (DCA) are two primary precursors of dichlorovinyl metabolites. oup.comnih.gov The metabolism of TCE can proceed through two main pathways: cytochrome P-450 oxidation and glutathione conjugation. oup.com The glutathione conjugation pathway leads to the formation of S-(1,2-Dichlorovinyl)glutathione (DCVG). oup.com Similarly, dichloroacetylene reacts with glutathione to form DCVG. nih.gov This formation can be enzymatic, particularly in liver microsomes and mitochondria, or can occur non-enzymatically in tissues like the lung, brain, and kidney. nih.gov

Metabolic Formation of S-(1,2-Dichlorovinyl)glutathione (DCVG)

Precursor Compound Primary Metabolic Pathway Key Enzyme(s) Resulting Metabolite
Trichloroethylene (TCE) Glutathione Conjugation Glutathione S-transferases (GSTs) S-(1,2-Dichlorovinyl)glutathione (DCVG)

This table summarizes the formation of DCVG from its main parent compounds.

S-(1,2-Dichlorovinyl)glutathione (DCVG) is not merely a product of metabolism but a critical intermediate in the pathway leading to the toxicity of compounds like TCE and DCA. oup.comnih.gov DCVG itself is a potent nephrotoxin. nih.gov Following its formation, DCVG is processed further, primarily in the kidneys. nih.gov

The metabolic cascade proceeds as follows:

Formation: DCVG is formed in the liver from parent compounds. annualreviews.org

Transport & Cleavage: It is transported to the kidneys, where γ-glutamyltransferase (GGT) and dipeptidases on the brush-border membrane of proximal tubule cells cleave the glutamate (B1630785) and glycine (B1666218) residues, respectively. annualreviews.orgoup.com

Formation of DCVC: This cleavage yields S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which is considered the penultimate nephrotoxic species. oup.com

Bioactivation: DCVC is then bioactivated by the enzyme cysteine conjugate β-lyase, leading to a reactive thiol that can bind to cellular macromolecules, causing cellular injury and toxicity. nih.govnih.gov

Studies have shown that inhibiting the enzymes involved in this pathway, such as GGT and β-lyase, can protect against the nephrotoxicity induced by DCVG and its parent compounds. nih.gov This highlights the central role of DCVG as the precursor to the ultimate toxicant.

Rationale for Research Utilizing Stable Isotope Labeled S-(1,2-Dichlorovinyl)glutathione-13C2,15N

The use of stable isotope-labeled compounds is a powerful technique in metabolic research. The specific use of this compound is based on the need to trace the metabolic fate of this specific conjugate with high precision and sensitivity. nih.gov

The rationale for using this labeled compound includes:

Unambiguous Detection: The labeling of the glycine portion of glutathione with two ¹³C atoms and one ¹⁵N atom creates a mass shift of +3 Daltons compared to the naturally occurring molecule. nih.govsigmaaldrich.com When analyzed by mass spectrometry, this creates a distinct "twin ion" pattern (the M+0 and M+3 peaks), allowing for the unambiguous detection of the labeled conjugate and its downstream metabolites amidst complex biological matrices. nih.gov

Tracing Metabolic Pathways: By introducing the labeled DCVG into a biological system, researchers can accurately trace its conversion to subsequent metabolites like S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and identify any novel or unexpected products. nih.gov This helps in elucidating the complete metabolic pathway and understanding the kinetics of each step.

Quantification: Stable isotope-labeled compounds serve as ideal internal standards for quantitative mass spectrometry. By adding a known amount of this compound to a sample, researchers can precisely quantify the levels of the unlabeled, endogenously formed DCVG, which is crucial for toxicokinetic studies. researchgate.net

Enhanced Characterization: The rapid scanning capabilities of modern mass spectrometers, combined with the unique isotopic signature, facilitate the detailed structural characterization of trapped reactive metabolites in a single analysis. nih.govresearchgate.net This accelerates the process of identifying metabolic liabilities of xenobiotics.

In essence, this compound provides a robust tool to study the bioactivation of dichlorovinyl-forming compounds, helping to clarify mechanisms of toxicity and improve risk assessment. youtube.com

Applications of Isotopic Labeling in Elucidating Metabolic Pathways and Reaction Mechanisms

Isotopic labeling is a powerful technique used to track the journey of atoms through a chemical reaction or a metabolic pathway. wikipedia.org By replacing specific atoms in a molecule with their heavier, stable isotopes (such as ¹³C, ¹⁵N, or ²H), researchers can follow the labeled molecule and its metabolites through complex biological systems. nih.govwikipedia.org This method provides critical insights into reaction mechanisms and metabolic fluxes that cannot be obtained from conventional, label-free analyses. researchgate.netnih.gov

In the context of S-(1,2-Dichlorovinyl)glutathione, the use of its ¹³C and ¹⁵N labeled form is instrumental for several key research applications:

Metabolic Fate Mapping: When a precursor molecule is labeled, the label's appearance in subsequent metabolites confirms the biochemical connection. researchgate.net For instance, administering a labeled precursor to trichloroethylene or dichloroacetylene and subsequently detecting this compound would definitively trace the metabolic pathway leading to this specific glutathione conjugate.

Pathway Dynamics: Isotopic tracers allow for the quantitative comparison of metabolic pathway activities between different conditions. researchgate.net This can reveal, for example, how genetic differences, disease states, or co-exposure to other chemicals might alter the rate of glutathione conjugation and the subsequent processing of DCVG. nih.gov

Mechanism of Toxicity: The metabolism of glutathione conjugates can sometimes lead to the formation of more toxic substances, a process known as bioactivation. nih.govnih.gov DCVG itself is processed by enzymes like γ-glutamyltransferase and cysteine conjugate β-lyase, which can lead to nephrotoxic species. nih.govnih.gov Using labeled DCVG helps to precisely identify and quantify these downstream metabolites, clarifying the specific biochemical steps that contribute to toxicity. nih.gov

The ability to introduce molecules labeled with both ¹³C and ¹⁵N provides an even more robust tool, as it allows for the simultaneous tracking of both the carbon skeleton and nitrogen atoms, which is particularly useful in the study of amino acid and peptide metabolism, such as that of glutathione. nih.govnih.govf1000research.com

Historical Development of Research into Halogenated Vinyl Compounds and Glutathione Conjugation Mechanisms

The scientific context for the development and use of this compound is built upon decades of research in two distinct but intersecting fields: the chemistry and toxicology of halogenated vinyl compounds and the biochemistry of glutathione conjugation.

Research into halogenated vinyl compounds began in the early 20th century. Vinyl chloride was first synthesized in 1912 from acetylene, and its polymerization into polyvinyl chloride (PVC) quickly led to massive industrial production. wikipedia.org Throughout the mid-20th century, the use of halogenated alkenes like trichloroethylene and vinyl chloride as solvents, refrigerants, and chemical intermediates became widespread. wikipedia.orgunionprogress.com However, by the 1930s and 1940s, reports began to emerge linking exposure to these compounds with liver damage in workers. wikipedia.orgunionprogress.com It wasn't until the 1960s and 1970s that the carcinogenic potential of vinyl chloride was firmly established, leading to a significant shift in industrial safety standards and spurring research into its metabolic mechanisms. unionprogress.com This research eventually identified metabolic pathways involving oxidation and conjugation, which produce toxic intermediates like dichloroacetylene, the precursor to DCVG. nih.gov

The study of glutathione conjugation has an equally rich history. Glutathione itself was discovered in the late 19th century, but its central role in detoxification became clearer in the mid-20th century. The concept of "mercapturic acids" as metabolic end-products of xenobiotics was established, and in 1959, it was proposed that a "glutathionase" was involved in their formation. nih.gov This led to the isolation and characterization of key enzymes in the pathway: γ-glutamyltransferase (GGT) and the family of glutathione S-transferases (GSTs). nih.govnih.gov GSTs were found to catalyze the initial conjugation of glutathione to a wide range of electrophilic compounds, marking them for elimination. nih.govwikipedia.org This research established the glutathione conjugation system as a primary Phase II metabolic pathway, crucial for protecting the body from both foreign chemicals and endogenous toxic species. nih.govnih.gov The convergence of these two fields led to the identification of S-(1,2-Dichlorovinyl)glutathione as a key, and potentially toxic, metabolite of trichloroethylene and related compounds. nih.govnih.gov

Table 2: Timeline of Key Historical Developments
DateDevelopmentField of ResearchReference
1912Fritz Klatte patents a method to produce vinyl chloride from acetylene.Halogenated Vinyl Compounds wikipedia.org
1930s-1940sEarly reports link vinyl chloride exposure to liver injury in animals and workers.Halogenated Vinyl Compounds wikipedia.orgunionprogress.com
1959The role of glutathione in forming mercapturic acids is postulated.Glutathione Conjugation nih.gov
1960sKey enzymes of the mercapturic acid pathway, like γ-glutamyltransferase (GGT), are isolated and characterized.Glutathione Conjugation nih.gov
1970sThe carcinogenicity of vinyl chloride is firmly established, leading to increased research into its metabolism.Halogenated Vinyl Compounds unionprogress.com
1980s-1990sThe role of glutathione conjugation in the metabolism of trichloroethylene and the formation and nephrotoxicity of S-(1,2-dichlorovinyl)glutathione (DCVG) is elucidated.Both nih.govnih.gov

Properties

Molecular Formula

C12H17Cl2N3O6S

Molecular Weight

405.2 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3+/t6-,7-/m0/s1/i4+1,10+1,16+1

InChI Key

IXARYIJEQUJTIZ-BOSIMJCUSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Advanced Methodological Frameworks for S 1,2 Dichlorovinyl Glutathione 13c2,15n Research

Strategies for the Synthesis and Isotopic Incorporation of S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N

The generation of high-purity, isotopically labeled DCVG is a critical first step for its use in advanced research applications. This process involves the synthesis of isotopically enriched precursors, followed by conjugation to form the desired labeled glutathione (B108866) derivative, and finally, rigorous purification and characterization.

The strategic incorporation of stable isotopes into the glutathione (GSH) backbone is paramount for producing labeled DCVG. A common and effective approach involves the use of isotopically enriched glycine (B1666218), specifically [¹³C₂,¹⁵N]-glycine. nih.govnih.gov This labeled amino acid serves as a key building block in the biosynthesis of glutathione.

Glutathione is a tripeptide composed of glutamate (B1630785), cysteine, and glycine. mdpi.com The availability of glycine can be a rate-limiting factor in the synthesis of glutathione. nih.gov By providing [¹³C₂,¹⁵N]-glycine, researchers can ensure its incorporation into the C-terminal position of the glutathione molecule. This isotopic labeling results in a mass shift of +3.0037 Da compared to the unlabeled compound, a characteristic signature that is readily detectable by mass spectrometry. nih.govthermofisher.com

The synthesis of glutathione itself is a two-step enzymatic process catalyzed by glutamate-cysteine ligase and glutathione synthetase. mdpi.com In vitro synthesis strategies can leverage these enzymes or utilize chemical synthesis methods to produce glutathione labeled at the glycine residue. nih.gov Commercially available sources provide glutathione with the glycine moiety labeled with ¹³C₂ and ¹⁵N, often as a sodium or trifluoroacetate (B77799) salt, which can then be used in subsequent conjugation reactions. scbt.comsigmaaldrich.comsigmaaldrich.commedchemexpress.comschd-shimadzu.com

Table 1: Properties of Isotopically Labeled Glycine Precursor

PropertyValue
Labeled Precursor[¹³C₂,¹⁵N]-Glycine
Resulting Labeled GlutathioneGlutathione (glycine-¹³C₂,¹⁵N)
Isotopic EnrichmentTypically ≥98% for ¹⁵N and ≥99% for ¹³C
Molecular Formula (Labeled GSH)C₈(¹³C)₂H₁₅N₂(¹⁵N)O₆S
Molecular Weight (Labeled GSH)~310.30 g/mol

Data compiled from multiple commercial sources. scbt.comschd-shimadzu.comisotope.com

Once isotopically labeled glutathione is obtained, the next step is its conjugation with 1,2-dichloroacetylene, the precursor to the S-(1,2-dichlorovinyl) moiety. This conjugation can occur both non-enzymatically and be catalyzed by enzymes. nih.gov

The formation of S-(1,2-dichlorovinyl)glutathione from trichloroethylene (B50587) metabolism involves glutathione S-transferases (GSTs). nih.gov In vitro studies have demonstrated that rat liver microsomes can transform trichloroethylene into DCVG in the presence of glutathione. nih.gov Similarly, the biosynthesis of DCVG from dichloroacetylene (B1204652) and glutathione has been observed in various rat tissue fractions, with enzymatic formation occurring in liver microsomes and mitochondria. nih.gov

For the synthesis of the labeled standard, a controlled reaction between the isotopically labeled glutathione and a suitable dichlorovinylating agent is performed. This can be achieved through chemical synthesis methods or by utilizing purified enzyme systems. Enzymatic conjugation, often employing Glutathione S-transferases, can offer high specificity and yield. utmb.edunih.gov The reaction mixture typically includes the labeled glutathione, the dichlorovinyl precursor, and the enzyme in an appropriate buffer system, incubated at a controlled temperature (e.g., 37°C). acs.org

Following the synthesis reaction, the newly formed S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N must be purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and the enzyme catalyst. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purification. nih.govacs.org The separation can be monitored by UV detection, and fractions corresponding to the labeled DCVG are collected. acs.org

Rigorous characterization is essential to confirm the identity and purity of the synthesized labeled standard. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for this purpose. nih.govthermofisher.com The characteristic isotopic pattern of the "twin ions" separated by 3.0037 Da in the mass spectrum provides confident identification of the labeled conjugate. nih.govthermofisher.com Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation patterns. thermofisher.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to provide detailed structural information. nih.gov The purity of the final product is typically assessed by HPLC and should be high (e.g., >95% or >98%) to ensure its suitability for use as a research standard. sigmaaldrich.comschd-shimadzu.com

In Vitro Experimental Models for Biotransformation Studies

In vitro experimental models are indispensable for investigating the biotransformation of S-(1,2-Dichlorovinyl)glutathione and understanding the underlying biochemical mechanisms. These systems allow for controlled studies of metabolic pathways in a simplified and reproducible environment.

To dissect the specific roles of individual enzymes in the metabolism of DCVG, researchers utilize isolated enzyme systems and recombinant enzyme expression techniques. These approaches provide a detailed view of enzyme kinetics, substrate specificity, and the formation of subsequent metabolites.

Glutathione S-transferases are a superfamily of enzymes that play a crucial role in the detoxification of a wide array of xenobiotics by catalyzing their conjugation with glutathione. mdpi.comyoutube.comillinois.edu The formation of DCVG from precursors like trichloroethylene and dichloroacetylene is a key example of a GST-mediated reaction. nih.govnih.gov

In vitro studies using isolated GSTs or subcellular fractions rich in these enzymes (such as liver microsomes) are fundamental to understanding the kinetics of DCVG formation. nih.govnih.gov For instance, the kinetic parameters, K_M and V_max, for DCVG biosynthesis have been determined using rat liver microsomes. nih.gov These studies involve incubating the enzyme preparation with glutathione and the xenobiotic precursor, followed by quantification of the DCVG produced. nih.gov

The use of purified, recombinantly expressed GST isozymes allows for the investigation of the specific contributions of different GST classes (e.g., alpha, mu, pi) to DCVG formation. acs.orgmdpi.com Recombinant expression systems, often using Escherichia coli, enable the production of large quantities of specific, pure enzymes for detailed mechanistic studies. nih.govnih.govmdpi.comresearchgate.net This approach is critical for understanding potential polymorphisms in GST genes that might lead to inter-individual differences in susceptibility to toxicity from DCVG precursors. nih.gov

Table 2: Key Enzymes in S-(1,2-Dichlorovinyl)glutathione Metabolism

EnzymeRoleCellular Location
Glutathione S-Transferases (GSTs)Catalyze the conjugation of glutathione with xenobiotics to form S-(1,2-Dichlorovinyl)glutathione. mdpi.comCytosol, Microsomes, Mitochondria nih.govyoutube.com
γ-Glutamyltransferase (GGT)Initiates the breakdown of DCVG by removing the γ-glutamyl moiety. nih.govnih.govnih.govCell Membrane (ectoenzyme) nih.gov
DipeptidasesHydrolyze the cysteinyl-glycine bond in the metabolite formed after GGT action. nih.govnih.govCell Membrane (ectoenzyme), Cytosol nih.gov
Cysteine S-conjugate β-lyaseCleaves the C-S bond of the resulting cysteine conjugate, potentially leading to the formation of a reactive thiol. nih.govnih.govCytosol, Mitochondria nih.gov

This table summarizes the primary enzymes involved in the formation and subsequent metabolism of S-(1,2-Dichlorovinyl)glutathione, highlighting their critical roles in both detoxification and potential bioactivation pathways.

Isolated Enzyme Systems and Recombinant Enzyme Expression for Mechanistic Studies

Gamma-Glutamyl Transpeptidase (GGT) and Dipeptidases

The initial and critical step in the metabolic processing of S-(1,2-Dichlorovinyl)glutathione (DCVG) occurs at the cell surface and is orchestrated by two key enzymes: Gamma-Glutamyl Transpeptidase (GGT) and dipeptidases. oup.comnih.gov GGT is an ectoenzyme, located on the outer surface of the plasma membrane, particularly in tissues like the kidney and liver. nih.govnih.gov Its primary role in this context is to initiate the catabolism of the glutathione conjugate. nih.govnih.gov

GGT catalyzes the cleavage of the gamma-glutamyl bond between the glutamate and cysteine residues of the S-(1,2-Dichlorovinyl)glutathione-13C2,15N molecule. nih.gov This reaction releases glutamate and forms the corresponding cysteinylglycine (B43971) S-conjugate, S-(1,2-dichlorovinyl)cysteinylglycine. nih.gov Under physiological conditions, this is primarily a hydrolysis reaction. nih.gov Subsequently, membrane-bound dipeptidases act on this intermediate, cleaving the peptide bond between the cysteine and glycine moieties. This step releases glycine, yielding the final product of this extracellular processing: S-(1,2-dichlorovinyl)-L-cysteine (DCVC), where the isotopic labels from the parent compound are retained on the cysteine residue. nih.govcaymanchem.com The resulting DCVC is then transported into the cell, where it can undergo further bioactivation. nih.gov Inhibition of GGT has been shown to protect against the nephrotoxicity of S-conjugates, highlighting the essential nature of this initial metabolic step. nih.gov

Cysteine Conjugate Beta-Lyase (β-Lyase)

Once S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is formed and transported into the cell, a major pathway for its bioactivation involves the enzyme Cysteine Conjugate Beta-Lyase (β-lyase). oup.comnih.gov This enzyme is not a single, dedicated protein but rather a catalytic activity exhibited by several pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that are normally involved in amino acid metabolism, such as glutamine transaminase K. nih.govnih.govresearchgate.net These enzymes are found in both the cytosol and mitochondria. nih.govresearchgate.net

The β-lyase catalyzes a β-elimination reaction, cleaving the carbon-sulfur bond of DCVC. nih.govresearchgate.net This enzymatic reaction converts DCVC into pyruvate (B1213749), ammonia, and an unstable, highly reactive sulfur-containing fragment, believed to be 1,2-dichloroethylenethiol. nih.govresearchgate.net This thiol is unstable and can lose hydrogen chloride to form the exceptionally reactive and toxic electrophile, chlorothioketene. researchgate.netnih.gov This reactive intermediate can then covalently bind to and modify cellular macromolecules, including proteins and DNA, which is thought to be a primary mechanism of the compound's cytotoxicity and mutagenicity. nih.govnih.gov The role of β-lyase is considered central to the nephrotoxicity of DCVC, as blocking its activity can mitigate the toxic effects. nih.gov

Flavin-Containing Monooxygenases (FMO)

An alternative bioactivation pathway for S-(1,2-dichlorovinyl)-L-cysteine (DCVC) that does not involve C-S bond cleavage is catalyzed by Flavin-Containing Monooxygenases (FMOs). oup.com FMOs are a family of NADPH-dependent enzymes located in the microsomal fraction of cells, with FMO3 being a prominent isoform in the adult human liver. nih.govnih.gov These enzymes specialize in the oxygenation of soft nucleophiles, particularly compounds containing sulfur or nitrogen atoms. nih.govwikipedia.org

Enzyme/Enzyme SystemSubcellular LocationSubstrateKey Product(s)Research Significance
Gamma-Glutamyl Transpeptidase (GGT) Outer plasma membraneThis compoundS-(1,2-Dichlorovinyl)cysteinylglycineInitiates extracellular breakdown of the glutathione conjugate, a prerequisite for toxicity. nih.gov
Dipeptidases Plasma membraneS-(1,2-Dichlorovinyl)cysteinylglycineS-(1,2-Dichlorovinyl)-L-cysteine (DCVC)Completes the formation of the cysteine conjugate for cellular uptake. nih.govcaymanchem.com
Cysteine Conjugate Beta-Lyase (β-Lyase) Cytosol, MitochondriaS-(1,2-Dichlorovinyl)-L-cysteine (DCVC)Pyruvate, Ammonia, Reactive Thiol (Chlorothioketene)Major bioactivation pathway leading to a highly reactive electrophile responsible for nephrotoxicity. nih.govresearchgate.netnih.gov
Flavin-Containing Monooxygenases (FMO) Microsomes (Endoplasmic Reticulum)S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)S-(1,2-Dichlorovinyl)-L-cysteine Sulfoxide (B87167) (DCVCS)Alternative bioactivation pathway via S-oxidation, forming another toxic metabolite. oup.comnih.gov

Subcellular Fractions (e.g., Microsomes, Cytosol, Mitochondria) from Various Tissues

To dissect the specific metabolic steps and identify the enzymes involved in the biotransformation of this compound, researchers utilize subcellular fractions isolated from relevant tissues like the liver and kidney. nih.gov This reductionist approach allows for the study of specific enzyme activities in a controlled environment, free from the complexity of the whole cell.

Cytosolic Fraction: This fraction contains the soluble enzymes of the cell. It is used to study the initial glutathione S-transferase (GST)-mediated conjugation that forms S-(1,2-Dichlorovinyl)glutathione from its parent toxicant (e.g., trichloroethylene). nih.gov Furthermore, the cytosolic fraction from kidney and liver is essential for investigating the activity of β-lyase enzymes, which bioactivate the DCVC metabolite. nih.govresearchgate.netnih.gov

Microsomal Fraction: Derived from the endoplasmic reticulum, this fraction is rich in membrane-bound enzymes. Microsomes are the primary tool for studying the activity of Flavin-Containing Monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes. nih.gov Research using liver and kidney microsomes has been crucial in demonstrating the S-oxidation of DCVC to its reactive sulfoxide by FMOs. oup.comnih.gov

Mitochondrial Fraction: Mitochondria are not only the powerhouse of the cell but also a site of xenobiotic metabolism and a key target of toxicity. researchgate.net The mitochondrial fraction is used to study the activity of mitochondrial β-lyases (aminotransferases) in the bioactivation of DCVC. nih.govresearchgate.net Importantly, these preparations are critical for investigating the mechanisms of toxicity, as studies have shown that DCVC and its metabolites can inhibit mitochondrial respiration, impair energy metabolism, and induce oxidative stress, ultimately leading to irreversible structural damage. nih.gov

Comparing enzymatic rates in subcellular fractions from different species (e.g., rat, mouse, human) can reveal important differences in metabolic capacity, which may explain species-specific susceptibility to toxicity. nih.gov

Diverse Cell Culture Systems for Metabolic and Mechanistic Investigations

Moving from subcellular fractions to whole-cell systems provides a more integrated view of metabolism, transport, and toxicity. The study of this compound and its metabolites heavily relies on various cell culture models that recapitulate the functions of target organs, primarily the kidney and liver.

The kidney is the principal target organ for toxicity induced by DCVC, the metabolite of DCVG. nih.gov Therefore, renal cell lines are indispensable tools for mechanistic studies.

RPTEC/TERT1: This is a human proximal tubule epithelial cell line immortalized with human telomerase reverse transcriptase (hTERT). nih.govnih.gov A significant advantage of the RPTEC/TERT1 line is that it maintains many of the differentiated characteristics and functionalities of primary human proximal tubule cells, including transporter expression, making it a highly relevant and robust model for in vitro nephrotoxicity assessments. nih.govnih.govmdpi.com It has been successfully used to study compound-specific toxic responses and is suitable for investigating the mechanisms of nephrotoxicity. nih.govantibiotics-chemotherapy.ru

LLC-PK1: This cell line, derived from the pig kidney proximal tubule, has been a standard model in renal physiology and toxicology for many years. uni-luebeck.demmsl.cz LLC-PK1 cells form polarized monolayers and exhibit well-developed endocytic apparatuses. researchgate.net While they have been instrumental in early studies, they show low activity of some key metabolic enzymes like gamma-glutamyl transpeptidase compared to native kidney tissue. uni-luebeck.de Despite this, they remain useful for studying certain aspects of renal cell biology and toxicity. mmsl.cz

The liver is the primary site where the parent toxicant (e.g., trichloroethylene) is conjugated with glutathione to form S-(1,2-Dichlorovinyl)glutathione. oup.com Therefore, liver cell models are essential for studying the initial steps of metabolism.

Primary Hepatocytes: Freshly isolated primary hepatocytes from different species (e.g., human, rat) are considered the "gold standard" for in vitro metabolism and toxicity studies because they retain the full complement of metabolic enzymes found in the native liver. oup.com They are crucial for interspecies comparisons, helping to understand why susceptibility to toxicity can vary between species. nih.gov However, their use is limited by scarcity, donor variability, and the rapid loss of differentiated function in culture. nih.gov

iPSC-derived Hepatocytes: Hepatocyte-like cells (HLCs) derived from induced pluripotent stem cells (iPSCs) represent a renewable and promising alternative to primary cells. nih.gov iPSCs can be generated from various individuals, offering a platform to study patient-specific responses and genetic predispositions. nih.govannualreviews.org While many protocols yield cells that resemble a fetal or immature phenotype, they express key metabolic enzymes and are increasingly used for disease modeling and toxicology screening. nih.govdefinigen.com They provide a sustainable platform for large-scale screening and for generating the various liver cell types (hepatocytes, endothelial cells, stellate cells) needed to build more complex 3D bioprinted liver models. youtube.com

Cell ModelOriginKey FeaturesApplication in DCVG/DCVC Research
RPTEC/TERT1 Human Kidney (Proximal Tubule)Immortalized, maintains differentiated phenotype and transporter function. nih.govnih.govStudying mechanisms of human nephrotoxicity, cellular uptake, and bioactivation. mdpi.com
LLC-PK1 Porcine Kidney (Proximal Tubule)Forms polarized monolayers, well-characterized. researchgate.netHistorical model for studying renal transport and general cytotoxicity. uni-luebeck.demmsl.cz
Primary Hepatocytes Human, Rat, Mouse Liver"Gold standard" for metabolism, full enzyme complement. oup.comInvestigating the initial formation of DCVG from parent toxicants and for interspecies comparisons of metabolism. nih.gov
iPSC-derived Hepatocytes Human (various donors)Renewable source, allows for patient-specific models. nih.govannualreviews.orgHigh-throughput screening, disease modeling, studying inter-individual variability in DCVG formation. nih.gov
Other Relevant Tissue-Specific Cell Models (e.g., Placental, Macrophage-like)

The application of tissue-specific cell models is paramount in elucidating the cellular and molecular mechanisms of DCVG toxicity. The use of this compound in these models allows for precise metabolic fate mapping and quantification of its downstream products.

Placental Cell Models: The placenta is a critical organ that can be affected by xenobiotics. In vitro models such as the human choriocarcinoma cell line (BeWo) and the first-trimester extravillous trophoblast cell line (HTR-8/SVneo) are valuable for this research. nih.govmedchemexpress.com Studies have shown that the downstream metabolite of DCVG, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), induces apoptosis and alters energy metabolism in these cells. nih.govmedchemexpress.com By introducing this compound to these cell cultures, researchers can trace the labeled carbon and nitrogen atoms through the metabolic pathways. This allows for the precise determination of the rates of conversion of DCVG to DCVC and subsequent metabolites within placental cells.

Macrophage-like Cell Models: Macrophages play a central role in immune responses and can be targets of toxic compounds. The human monocytic cell line THP-1, when differentiated into macrophage-like cells, serves as an excellent model. nih.gov Research has demonstrated that DCVC can suppress inflammatory responses in these cells. nih.govyoutube.com Utilizing this compound in THP-1 cell cultures enables detailed investigation into how DCVG metabolism influences macrophage function. The labeled compound can be used to quantify its uptake and subsequent metabolic transformation, providing insights into the molecular mechanisms of its immunomodulatory effects. nih.govyoutube.com

Interactive Data Table: Application of this compound in Cell Models

Cell ModelResearch FocusMethodological ApproachExpected Data Output
BeWo (Placental) Metabolic disruption during syncytializationIntroduce labeled DCVG and analyze cell lysates and media using LC-MS/MS.Quantification of labeled DCVC, and other downstream metabolites.
HTR-8/SVneo (Placental) Apoptosis and inflammatory signalingTrace the labeled atoms into key signaling proteins and lipids.Identification of protein adducts and lipid peroxidation products.
THP-1 (Macrophage-like) Immunomodulation and inflammatory responseCo-treat with an inflammatory stimulus and labeled DCVG.Measurement of labeled metabolites in cytokine and chemokine pathways.

In Vivo Animal Model Research Approaches (Excluding Clinical Human Trials)

In vivo studies in animal models are indispensable for understanding the systemic toxicokinetics and metabolism of DCVG. The use of this compound in these models provides high-fidelity data for risk assessment.

Design and Execution of Toxicokinetic and Metabolic Pathway Elucidation Studies

Toxicokinetic studies with this compound in animal models, such as rats and mice, are designed to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. Following administration of the labeled compound, biological samples are collected at various time points to track the movement and transformation of the 13C and 15N labels.

Metabolic pathway elucidation studies leverage the stable isotope labels to map the biotransformation of DCVG. The primary pathway involves the sequential cleavage of glutamate and glycine residues by γ-glutamyltransferase (GGT) and dipeptidases to form DCVC. nih.gov This cysteine conjugate can then be N-acetylated to form a mercapturic acid, or it can be a substrate for cysteine conjugate β-lyase, leading to the formation of a reactive thiol. The use of this compound allows for the unambiguous identification and quantification of these metabolites.

Collection and Preparation of Biological Samples for Metabolite Analysis

The collection of biological samples is a critical step for accurate metabolite analysis. Blood, urine, and tissues (e.g., kidney, liver) are collected at predetermined time points post-administration of this compound.

Sample Preparation:

Blood: Blood samples are typically collected in tubes containing anticoagulants. Plasma is separated by centrifugation. To prevent auto-oxidation of thiols, samples are often treated with a derivatizing agent like N-ethylmaleimide (NEM). google.com

Urine: Urine samples are collected and may be stabilized by adjusting the pH or adding preservatives.

Tissues: Tissues are flash-frozen in liquid nitrogen immediately after collection to halt metabolic activity. Homogenization is then carried out in a buffer solution, followed by protein precipitation, often using a cold organic solvent like acetonitrile (B52724) or trichloroacetic acid.

The prepared samples are then subjected to analysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can differentiate between the labeled and unlabeled metabolites. nih.govnih.gov

Interactive Data Table: Sample Collection and Preparation for In Vivo Studies

Biological SampleCollection Time Points (Post-Dose)Preparation StepsAnalytical Method
Blood (Plasma) 0.5, 1, 2, 4, 8, 12, 24 hoursCentrifugation, NEM derivatization, protein precipitation.LC-MS/MS
Urine 0-4, 4-8, 8-12, 12-24 hour intervalspH adjustment, centrifugation.LC-MS/MS
Kidney Tissue 2, 8, 24 hoursFlash-freezing, homogenization, protein precipitation.LC-MS/MS
Liver Tissue 2, 8, 24 hoursFlash-freezing, homogenization, protein precipitation.LC-MS/MS

Considerations for Interspecies Differences in Metabolism and Disposition

Significant interspecies differences in the metabolism and disposition of xenobiotics exist, which must be considered when extrapolating animal data to humans. For instance, studies on trichloroethylene have shown that male rats produce significantly higher levels of DCVG in the blood compared to female rats. nih.gov Furthermore, there can be differences in the activity of key metabolic enzymes, such as glutathione S-transferases (GSTs), between species.

The use of this compound in multiple animal models (e.g., rats, mice) can help to delineate these differences. By comparing the metabolic profiles and toxicokinetic parameters of the labeled compound across species, a more comprehensive understanding of its potential risks to human health can be developed. This comparative approach is essential for building robust physiologically based pharmacokinetic (PBPK) models.

Biochemical Formation and Biotransformation Pathways of S 1,2 Dichlorovinyl Glutathione

Enzymatic and Non-Enzymatic Formation of S-(1,2-Dichlorovinyl)glutathione

The formation of S-(1,2-Dichlorovinyl)glutathione is a key step in a metabolic pathway that begins with the biotransformation of trichloroethylene (B50587). nih.gov The primary enzymes involved in this conjugation reaction are the Glutathione (B108866) S-transferases (GSTs), a superfamily of enzymes that play a critical role in cellular detoxification. nih.govnih.govuco.edu GSTs catalyze the nucleophilic attack of the sulfhydryl group of glutathione (GSH) on electrophilic substrates, rendering them more water-soluble and facilitating their excretion. nih.govyoutube.com In the context of trichloroethylene metabolism, a precursor to DCVG is dichloroacetylene (B1204652), which is a reactive intermediate. nih.gov

Research has shown that the enzymatic formation of DCVG from dichloroacetylene and glutathione occurs in liver microsomes and mitochondria. nih.gov However, in tissues such as the lung, brain, and kidney, the formation of DCVG appears to be a non-enzymatic process. nih.gov This tissue-specific difference in enzymatic activity suggests a varied capacity for handling the precursor compound across different organs. The kinetic parameters for the biosynthesis of DCVG have been determined, with a KM of 0.40 ± 0.28 mM and a Vmax of 487 ± 90.3 nmol/mg protein/min when glutathione is the variable substrate. nih.gov

It is important to note that GSTs are involved in Phase II metabolism, which typically serves to detoxify reactive compounds. nih.gov However, in the case of trichloroethylene, the formation of the glutathione conjugate represents a bioactivation step, leading to downstream metabolites with significant toxicity. nih.gov

Table 1: Enzymatic and Non-Enzymatic Formation of S-(1,2-Dichlorovinyl)glutathione

Process Description Key Molecules/Enzymes Tissue Location Significance
Enzymatic Formation Catalyzed conjugation of glutathione with a precursor like dichloroacetylene. nih.govGlutathione S-Transferases (GSTs), Glutathione (GSH), Dichloroacetylene. nih.govnih.govLiver microsomes and mitochondria. nih.govPrimary pathway for bioactivation in the liver.
Non-Enzymatic Formation Spontaneous chemical reaction between glutathione and the precursor. nih.govGlutathione (GSH), Dichloroacetylene. nih.govrsc.orgLung, brain, kidney. nih.govContributes to the formation of DCVG in tissues with lower GST activity for this specific substrate.

The enzymatic conjugation of xenobiotics by Glutathione S-transferases can exhibit both regio- and stereoselectivity. This means that the enzyme can preferentially catalyze the attachment of glutathione to a specific position on the substrate molecule (regioselectivity) and can favor the formation of one stereoisomer over another.

In the context of S-(1,2-Dichlorovinyl)glutathione formation from precursors like trichloroethylene, the precise regio- and stereochemical course of the reaction is a critical determinant of the subsequent metabolic fate and toxicological properties of the resulting conjugate. The specific isomer of DCVG formed will influence its interaction with downstream enzymes in the metabolic pathway.

Further Metabolism of S-(1,2-Dichlorovinyl)glutathione: The Mercapturic Acid Pathway and Beyond

Following its formation, S-(1,2-Dichlorovinyl)glutathione enters the mercapturic acid pathway, a well-established route for the metabolism and excretion of glutathione conjugates. nih.gov This pathway involves a series of enzymatic steps that ultimately lead to the formation of a mercapturic acid, which is a more water-soluble and readily excretable compound. nih.gov However, for DCVG, this pathway also leads to the generation of highly reactive and toxic intermediates. nih.gov

The initial and rate-limiting step in the mercapturic acid pathway is the removal of the glutamate (B1630785) residue from S-(1,2-Dichlorovinyl)glutathione. This hydrolysis is catalyzed by the enzyme γ-glutamyltransferase (GGT), which is located on the outer surface of the cell membrane. nih.govnih.gov The product of this reaction is S-(1,2-dichlorovinyl)cysteinylglycine. Subsequently, a dipeptidase, such as aminopeptidase (B13392206) N or cysteinylglycine (B43971) dipeptidase, cleaves the glycine (B1666218) residue to yield S-(1,2-Dichlorovinyl)-L-cysteine (DCVC). nih.gov

The conversion of DCVG to DCVC is a critical step in the bioactivation process. nih.govnih.gov While the initial glutathione conjugate is relatively stable, DCVC is a known nephrotoxin and serves as the substrate for the final and most critical bioactivation step. nih.gov Studies have shown that in whole brain homogenates, DCVG is hydrolyzed to DCVC, indicating that this metabolic conversion can occur in various tissues. nih.gov

The final and key bioactivation step in this pathway is the cleavage of the C-S bond in S-(1,2-Dichlorovinyl)-L-cysteine, a reaction catalyzed by the enzyme cysteine conjugate β-lyase (also known as β-lyase). nih.govnih.govnih.gov This enzyme is found in various tissues, with particularly high activity in the liver and kidneys. nih.gov The action of β-lyase on DCVC is a crucial event that leads to the formation of highly reactive and toxic species. nih.govnih.gov

Research has demonstrated the central role of β-lyase in the toxicity of DCVC. nih.gov For instance, the use of aminooxyacetic acid, an inhibitor of β-lyase, has been shown to protect against the nephrotoxicity induced by DCVG and DCVC. nih.gov Furthermore, a modified version of the cysteine conjugate, S-(1,2-dichlorovinyl)-DL-alpha-methylcysteine, which is not a substrate for β-lyase, was found to be non-toxic. nih.gov These findings strongly support the role of β-lyase-mediated bioactivation in the toxicity of S-(1,2-Dichlorovinyl)glutathione and its downstream metabolites. nih.gov

The enzymatic cleavage of S-(1,2-Dichlorovinyl)-L-cysteine by cysteine conjugate β-lyase is understood to proceed via a β-elimination reaction. nih.govnih.gov This reaction results in the formation of pyruvate (B1213749), ammonia, and a highly reactive thiol, S-(1,2-dichlorovinyl)thiol. nih.gov This thiol is unstable and can subsequently rearrange to form a reactive thioketene (B13734457) intermediate.

These reactive intermediates, the thiol and the thioketene, are believed to be the ultimate toxic species responsible for the cellular damage associated with DCVC metabolism. nih.gov Their high electrophilicity allows them to readily react with cellular nucleophiles, such as proteins and DNA, leading to covalent modification of these macromolecules. This covalent binding is a key molecular event that can disrupt cellular function and initiate processes leading to cell death and organ damage. The formation of these reactive species underscores the bioactivation nature of this metabolic pathway. nih.gov

Bioactivation of DCVC by Cysteine Conjugate Beta-Lyase

Identification of Downstream Metabolites (e.g., Pyruvate, Mercaptopyruvate Conjugates)

The metabolic fate of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) can lead to the formation of smaller, highly reactive molecules. One significant pathway involves the metabolism of DCVC to pyruvate. Research conducted on rat liver mitochondria has demonstrated a direct link between the metabolism of DCVC and the subsequent metabolism of pyruvate. nih.gov This suggests that the cleavage of the dichlorovinyl group from the cysteine backbone results in the formation of pyruvate, a key molecule in cellular energy metabolism.

Another potential downstream metabolic route is the formation of mercaptopyruvate conjugates. In general cysteine metabolism, the mercaptopyruvate pathway involves the transamination of cysteine to 3-mercaptopyruvate (B1229277), which is then converted to pyruvate by the enzyme 3-mercaptopyruvate sulfurtransferase. nih.gov While direct evidence for the formation of a specific S-(1,2-dichlorovinyl)mercaptopyruvate conjugate is not extensively documented, the established role of the mercaptopyruvate pathway in cysteine catabolism suggests a plausible mechanism by which DCVC could be biotransformed into a mercaptopyruvate derivative.

Oxidative Biotransformation of Cysteine Conjugates (e.g., Sulfoxide (B87167) Formation)

A significant pathway in the biotransformation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is its oxidation to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS). nih.govnih.govnih.gov This reaction is catalyzed by flavin-containing monooxygenase 3 (FMO3), an enzyme primarily found in the liver. nih.govnih.gov The resulting sulfoxide, DCVCS, is a reactive metabolite. nih.govnih.gov

The formation of DCVCS is a critical step, as it can act as a Michael acceptor, readily reacting with nucleophilic molecules such as glutathione (GSH). nih.gov When DCVCS reacts with GSH, it can form S-[1-chloro-2-(S-glutathionyl)vinyl]-L-cysteine sulfoxide. nih.gov This oxidative pathway represents a bioactivation route for DCVC.

Acetylation to N-Acetyl-S-(1,2-Dichlorovinyl)-L-cysteine (NAcDCVC)

Acetylation is a major metabolic pathway for S-(1,2-dichlorovinyl)-L-cysteine (DCVC), leading to the formation of N-Acetyl-S-(1,2-Dichlorovinyl)-L-cysteine (NAcDCVC). nih.govresearchgate.net This mercapturic acid derivative is a significant urinary metabolite. researchgate.net The acetylation of DCVC is a detoxification step, as NAcDCVC is generally considered to be less reactive than DCVC itself because it is not a direct substrate for cysteine conjugate β-lyase. nih.govnih.gov

However, the metabolism of NAcDCVC is complex. It can be transported by the renal organic anion transport system. nih.gov Furthermore, studies in rats have shown that NAcDCVC can undergo deacetylation back to DCVC, which can then enter other metabolic pathways. researchgate.net This reversible acetylation highlights the intricate balance between activation and detoxification pathways in the biotransformation of this compound.

Novel Metabolic Routes (e.g., N-glutamylation of DCVC)

The exploration of novel metabolic pathways for S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is an ongoing area of research. One such theoretical route is N-glutamylation. However, based on available scientific literature, the N-glutamylation of DCVC is not a well-documented metabolic pathway. Extensive searches of scientific databases did not yield specific information on this biotransformation route for DCVC.

Advanced Analytical Methodologies for S 1,2 Dichlorovinyl Glutathione 13c2,15n in Research

Mass Spectrometry-Based Detection and Quantification Strategies

Mass spectrometry (MS) stands as a cornerstone in the analysis of DCVG-¹³C₂,¹⁵N, offering unparalleled sensitivity and specificity. Its coupling with chromatographic separation techniques provides a powerful platform for resolving and identifying metabolites in intricate biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a principal technique for the analysis of DCVG in biological samples such as blood, urine, and tissue homogenates. researchgate.net This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.

The use of Ultra-High-Pressure Liquid Chromatography (UHPLC) can significantly shorten separation times and enhance sensitivity. acs.org In a typical LC-MS/MS workflow, the sample extract is injected into the LC system, where DCVG is separated from other components based on its physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer.

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, are invaluable for the identification and structural confirmation of metabolites like DCVG. nih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. This is particularly useful in distinguishing between isobaric interferences—compounds with the same nominal mass but different elemental formulas. The high mass accuracy of HRMS significantly increases the confidence in the identification of DCVG and its downstream metabolites.

The use of stable isotope-labeled internal standards is a gold-standard practice in quantitative mass spectrometry for minimizing analytical variability and improving the accuracy and precision of measurements. acs.orgacs.org S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N itself serves as an ideal internal standard for the quantification of its unlabeled counterpart, S-(1,2-dichlorovinyl)glutathione (DCVG), and vice versa.

By adding a known amount of the isotopically labeled standard to the sample at the beginning of the sample preparation process, any loss of analyte during extraction, handling, and analysis can be corrected. The labeled and unlabeled compounds co-elute chromatographically but are distinguished by their mass-to-charge ratios in the mass spectrometer. The ratio of the peak areas of the analyte to the internal standard is then used to construct a calibration curve and accurately quantify the analyte concentration in the sample. nih.gov

Table 1: Example LC-MS/MS Parameters for DCVG Analysis

ParameterValue
LC System UHPLC
Column C18 reverse-phase
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile (B52724) with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
MS System Triple Quadrupole or QTOF
Ionization Mode Electrospray Ionization (ESI), Positive/Negative Switching
Scan Type Multiple Reaction Monitoring (MRM), Neutral Loss Scan, Precursor Ion Scan

This table presents a generalized set of parameters; specific conditions may vary based on the instrument and application.

Data-dependent scanning techniques are powerful tools for identifying glutathione (B108866) (GSH) conjugates, including DCVG. acs.orgnih.gov These methods involve an initial survey scan to detect potential GSH adducts, followed by automatic triggering of product ion scans on the detected precursor ions to obtain structural information.

One common strategy is the use of neutral loss (NL) scanning . In positive ion mode, GSH conjugates often undergo a characteristic fragmentation pattern, losing the pyroglutamic acid moiety, which corresponds to a neutral loss of 129 Da. acs.orgsciex.com By scanning for this specific mass loss, the mass spectrometer can selectively detect potential GSH conjugates in a complex mixture.

Another effective approach is precursor ion (PI) scanning . In negative ion mode, GSH conjugates can fragment to produce a specific product ion corresponding to the glutamate (B1630785) portion of the glutathione molecule at m/z 272. nih.govsciex.com A precursor ion scan for m/z 272 can therefore identify compounds that generate this fragment, providing a highly selective method for detecting GSH adducts. sygnaturediscovery.com The use of fast polarity switching allows for the simultaneous application of both positive ion neutral loss and negative ion precursor ion scans in a single chromatographic run, maximizing the coverage of detectable GSH conjugates. nih.govsciex.com

The incorporation of stable-isotope labeled GSH, such as in the form of DCVG-¹³C₂,¹⁵N, in trapping experiments creates a unique isotopic doublet signature. acs.org The unlabeled and labeled GSH adducts will appear as a pair of peaks separated by a specific mass difference (e.g., 3 Da for ¹³C₂,¹⁵N labeling), which greatly facilitates their unambiguous identification and distinguishes them from endogenous background signals. acs.org

While LC-MS is generally the preferred method for analyzing non-volatile and thermally labile compounds like DCVG, gas chromatography-mass spectrometry (GC-MS) can be employed for the analysis of certain volatile metabolites that may be derived from DCVG. For GC-MS analysis, non-volatile compounds typically require a derivatization step to increase their volatility and thermal stability. This approach might be considered for specific downstream metabolites of DCVG, although it is less common for the direct analysis of the glutathione conjugate itself.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of synthesized compounds like DCVG-¹³C₂,¹⁵N. While MS provides information on the mass-to-charge ratio and fragmentation patterns, NMR provides detailed information about the chemical environment of each atom within the molecule.

Chromatographic Separation Techniques (e.g., HPLC, UPLC) Coupled with Detection

The analysis of S-(1,2-Dichlorovinyl)glutathione and its labeled analogue in biological samples is predominantly achieved through the coupling of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS). This combination provides the high selectivity and sensitivity required for detecting and quantifying these compounds at low concentrations.

In a typical research setting, S-(1,2-Dichlorovinyl)glutathione-13C2,15N is introduced into a biological sample as an internal standard at a known concentration during the sample preparation phase. The sample then undergoes extraction and cleanup procedures to isolate the analyte of interest (DCVG) and the internal standard. The use of the SIL internal standard is crucial as it co-elutes with the native analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample processing and analysis.

The chromatographic separation is generally performed on a reverse-phase column, such as a C18 column. The mobile phase typically consists of a gradient of an aqueous solution (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. This gradient allows for the efficient separation of the glutathione conjugate from other endogenous components in the sample.

Following separation, the eluent is introduced into a mass spectrometer, most commonly a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This detection method offers exceptional specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Table 1: Illustrative UPLC-MS/MS Parameters for the Analysis of S-(1,2-Dichlorovinyl)glutathione using this compound as an Internal Standard

ParameterSetting
Chromatography System UPLC
Column C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Detection Triple Quadrupole Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Monitoring Mode Multiple Reaction Monitoring (MRM)
Analyte Transition (DCVG) Specific m/z of precursor ion → specific m/z of product ion
Internal Standard Transition Specific m/z of this compound precursor ion → specific m/z of product ion

This table presents a generalized set of parameters. Actual conditions may vary based on the specific instrumentation and sample matrix.

Development and Validation of Sensitive Assays for Low-Volume Biological Samples in Research

The development of sensitive assays for quantifying DCVG in low-volume biological samples, such as serum, plasma, or cell lysates, is a key area of research where this compound is invaluable. The use of an isotopically labeled internal standard is a cornerstone of robust assay development, particularly for isotope dilution mass spectrometry (IDMS) methods.

The validation of such an assay involves a rigorous assessment of several performance characteristics to ensure the reliability of the results. These characteristics include:

Linearity: The assay should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. This is established by analyzing a series of calibration standards prepared in a matrix similar to the study samples.

Accuracy and Precision: Accuracy, or the closeness of the measured value to the true value, is assessed by analyzing quality control (QC) samples at different concentrations. Precision, the degree of agreement among individual measurements, is evaluated through intra-day and inter-day replicate analyses of these QC samples.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Selectivity: The assay's ability to differentiate and quantify the analyte in the presence of other potentially interfering substances in the sample matrix is critical. The use of MRM in LC-MS/MS provides high selectivity.

Matrix Effect: This refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is evaluated to ensure sample integrity.

Table 2: Representative Validation Parameters for a UPLC-MS/MS Assay for S-(1,2-Dichlorovinyl)glutathione in Human Serum using this compound

Validation ParameterTypical Acceptance CriteriaExample Finding
Linearity (r²) > 0.990.998
Intra-day Precision (%CV) < 15%4.5% - 8.2%
Inter-day Precision (%CV) < 15%6.1% - 10.5%
Accuracy (% Bias) ± 15%-5.2% to +7.8%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.5 ng/mL
Recovery Consistent and reproducible85% - 95%

This table provides illustrative data and does not represent a specific study.

The development and validation of such sensitive and specific assays are essential for pharmacokinetic studies, toxicological research, and the identification of biomarkers of exposure to parent compounds that are metabolized to DCVG. The use of this compound as an internal standard is fundamental to achieving the high level of accuracy and precision required in these research applications.

Mechanistic Research on Biological Interactions and Molecular Targets Excluding Clinical Data

Research on Covalent Binding of Reactive Metabolites to Cellular Macromolecules (e.g., Proteins, DNA) in In Vitro Models

The toxicity of DCVG is not caused by the compound itself but by its metabolic activation into a highly reactive species. This bioactivation pathway is a key area of research, as the resulting electrophile can form covalent bonds with essential cellular macromolecules, leading to cellular dysfunction. The process begins with the sequential removal of the glutamate (B1630785) and glycinyl residues from DCVG, a reaction catalyzed by enzymes such as γ-glutamyltransferase (GGT) and dipeptidases, to form S-(1,2-dichlorovinyl)-L-cysteine (DCVC). oup.com It is this cysteine S-conjugate, DCVC, that serves as the precursor to the ultimate toxicant.

The critical bioactivation step involves the cleavage of the C-S bond in DCVC by cysteine conjugate β-lyase (C-S lyase), an enzyme present in both the cytosol and mitochondria. nih.govnih.gov This enzymatic reaction generates a reactive thiol, which is an unstable and highly electrophilic species. This electrophile readily reacts with and covalently modifies cellular nucleophiles, including proteins and nucleic acids, leading to cellular injury. nih.govresearchgate.net

The reactive metabolite generated from the β-lyase-mediated cleavage of DCVC is known to form adducts with cellular macromolecules. Research has shown that mitochondria are primary targets of this toxicity, indicating that mitochondrial proteins are significantly affected. nih.gov Covalent modification of these proteins can disrupt critical cellular functions like respiration and ATP synthesis.

While the primary focus has often been on protein adducts, research has also identified covalent modifications to nucleic acids. In vitro studies using precursors of DCVG have demonstrated the formation of specific DNA and RNA adducts. For instance, S-[2-(N1-adenyl)ethyl]glutathione has been identified as a minor adduct formed in both RNA and DNA following exposure to 1,2-dibromoethane, which is metabolized via a glutathione-conjugation pathway. nih.gov The formation of such adducts highlights the potential of DCVG's reactive metabolites to interact with a range of biological macromolecules. The precise identification of all protein targets and specific amino acid residues that are modified remains an area of active investigation.

The degree of covalent binding and subsequent toxicity is directly proportional to the metabolic flux through the bioactivation pathway. The rate of this flux is determined by the activity of the enzymes involved. Studies have demonstrated that the enzymatic formation of DCVG and its subsequent metabolism are key determinants of its toxic potential. nih.gov

Inhibition of the enzymes responsible for converting DCVG to its reactive metabolite has been shown to protect against cellular damage. nih.gov For example, inhibiting γ-glutamyltransferase or cysteine conjugate β-lyase reduces the formation of the ultimate toxic species, thereby decreasing the extent of covalent binding to cellular targets. nih.gov This relationship underscores the importance of enzyme activity in dictating the toxic outcome. The rate of DCVG biosynthesis and its subsequent processing determines the concentration of the reactive electrophile available to form adducts, directly linking substrate flux to the quantification of covalent binding and cellular injury. nih.govresearchgate.net

Table 1: Key Enzymes in the Bioactivation of S-(1,2-Dichlorovinyl)glutathione (DCVG) This table summarizes the enzymes responsible for converting DCVG into a reactive species capable of covalent binding.

Enzyme Role in Bioactivation Pathway Impact of Activity on Covalent Binding
γ-Glutamyltransferase (GGT) Catalyzes the removal of the γ-glutamyl residue from DCVG to begin its conversion to DCVC. oup.com Higher GGT activity increases the flux towards DCVC formation, potentially leading to more covalent binding. nih.gov
Dipeptidases Cleave the glycine (B1666218) residue from the intermediate cysteinylglycine (B43971) conjugate to form DCVC. oup.com Essential for the final step in DCVC formation, thus contributing to the substrate pool for β-lyase.
Cysteine Conjugate β-lyase (C-S lyase) Cleaves the C-S bond of DCVC to generate the ultimate reactive electrophilic species. nih.govnih.gov This is the critical activation step. High β-lyase activity directly increases the rate of toxic metabolite formation and covalent binding. nih.gov

Investigations into Enzyme Inhibition and Activation by S-(1,2-Dichlorovinyl)glutathione and its Metabolites

The interaction of DCVG and its metabolites with enzymes is twofold: some enzymes are required for its bioactivation, while other enzymes are inhibited by the resulting reactive species, leading to toxicity. Research has focused on both aspects to understand the compound's mechanism of action.

As discussed, the enzymes γ-glutamyltransferase and cysteine conjugate β-lyase are critical for the activation of DCVG, by metabolizing it into a reactive electrophile. nih.govnih.gov Consequently, chemical agents that inhibit these enzymes, such as Acivicin (an inhibitor of γ-glutamyltransferase) and aminooxyacetic acid (an inhibitor of β-lyase), have been shown to provide protection against the cellular damage induced by DCVG. nih.govresearchgate.net

Conversely, the reactive metabolite generated from DCVC is a potent inhibitor of various essential enzymes. A primary mechanism of toxicity is the inhibition of mitochondrial function. researchgate.net The electrophilic metabolite covalently binds to and inactivates key proteins within the mitochondria, disrupting cellular respiration and energy production. This inhibition of mitochondrial enzymes is a direct consequence of the bioactivation pathway and is a central event in the resulting cytotoxicity. researchgate.net

Research on Cellular Responses and Signaling Pathways in Response to Compound Exposure in Research Models

Exposure of cells to DCVG and its metabolites triggers a cascade of cellular stress responses as the cell attempts to mitigate the damage. Research in this area investigates how cells sense the chemical insult and activate protective signaling pathways.

The covalent modification of proteins and depletion of the cellular antioxidant glutathione (B108866) (GSH) are major stressors that activate specific signaling pathways. nih.gov One of the most important of these is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. It is normally kept inactive by its repressor, Keap1. However, electrophiles, such as the reactive metabolite of DCVC, can modify Keap1, leading to the release and activation of Nrf2. nih.gov This activation is a protective attempt by the cell to neutralize the reactive species and restore redox homeostasis.

Another critical pathway is the integrated stress response (ISR), which converges on the phosphorylation of the eukaryotic initiation factor 2α (eIF2α) and the subsequent preferential translation of Activating Transcription Factor 4 (ATF4). nih.govnih.gov The ISR is triggered by various stimuli, including oxidative stress and amino acid deprivation. The metabolite of DCVG, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), has been shown to alter the abundance of amino acids in cellular models, which can trigger the ATF4-mediated response. nih.gov ATF4, in turn, controls genes involved in amino acid synthesis and transport, as well as antioxidant responses, representing another layer of the cellular defense. nih.govresearchgate.net

The toxic effects of DCVG metabolites profoundly impact cellular energy metabolism, primarily due to the assault on mitochondria. The metabolite DCVC has been shown to induce significant changes in energy metabolites and amino acids in in vitro models, such as the BeWo human placental trophoblast cell line. nih.gov

Studies using isolated kidney cells have demonstrated that DCVG and DCVC cause a time- and concentration-dependent inhibition of mitochondrial function, which directly correlates with cytotoxicity. researchgate.net This disruption of mitochondrial respiration impairs the cell's ability to produce ATP, leading to a severe energy deficit. The observed alterations in amino acid levels may be both a consequence of metabolic disruption and a trigger for further stress signaling, as seen with ATF4 activation. nih.govnih.gov This highlights a feedback loop where mitochondrial damage disrupts macronutrient metabolism, which in turn activates stress responses that attempt to restore metabolic balance.

Table 2: Observed Metabolic Changes in BeWo Cells Exposed to a DCVG Metabolite This table summarizes findings on how S-(1,2-dichlorovinyl)-l-cysteine (DCVC), the primary metabolite of DCVG, affects cellular metabolism.

Metabolic Area Observation in Cellular Models Implication
Energy Metabolism DCVC modifies energy metabolite profiles in HTR-8/SVneo and BeWo trophoblasts. nih.gov Reflects underlying mitochondrial dysfunction and impaired ATP synthesis, a key feature of its toxicity. researchgate.net
Amino Acid Abundance DCVC exposure alters the abundance of various amino acids in cell models. nih.gov Suggests disruption of protein synthesis, amino acid transport, or utilization, and can trigger the ATF4-mediated integrated stress response. nih.govnih.gov
Glutathione Metabolism The ratio of glutathione disulfide to NADP was altered during syncytialization, a process sensitive to metabolic shifts. nih.gov Indicates a shift in cellular redox balance, a direct consequence of glutathione depletion and oxidative stress.

Effects on Inflammatory Pathways in Cell Culture Systems

The direct effects of S-(1,2-Dichlorovinyl)glutathione (DCVG) on inflammatory pathways in cell culture systems are primarily inferred from studies of its downstream metabolite, S-(1,2-dichlorovinyl)-L-cysteine (DCVC). Research indicates that the bioactivation of DCVG to DCVC is a critical step preceding interactions with cellular inflammatory machinery. nih.govnih.gov Studies using macrophage-like cell lines have demonstrated that DCVC can modulate key inflammatory signaling cascades.

For instance, investigations into the impact of DCVC on lipopolysaccharide (LPS)-stimulated inflammation in macrophage-like THP-1 cells have been conducted. researchgate.net Macrophages are central to immune responses, and their reaction to pathogens often involves the activation of inflammatory pathways. researchgate.net The metabolite DCVC has been shown to inhibit the secretion of cytokines in these stimulated immune cells, suggesting an interference with the signaling pathways that regulate cytokine production. researchgate.net

The primary inflammatory pathways implicated in these cellular responses include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govthewellbio.comnih.govraybiotech.com NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.gov The MAPK pathways (comprising ERK, JNK, and p38) are also pivotal in transducing extracellular signals into cellular responses like inflammation, proliferation, and survival. raybiotech.comnih.gov While direct studies on DCVG are limited, the action of its metabolite DCVC on cytokine output in immune cells points towards a potential modulation of these core inflammatory signaling networks. researchgate.net

Table 1: Effects of DCVG Metabolite (DCVC) on Inflammatory Markers in Cell Culture

Cell LineStimulusCompoundObserved EffectImplicated PathwayReference
THP-1 (macrophage-like)Lipopolysaccharide (LPS)S-(1,2-dichlorovinyl)-L-cysteine (DCVC)Inhibition of cytokine secretionInflammatory signaling pathways researchgate.net

This table is interactive. Click on the headers to sort.

Comparative Mechanistic Studies Across Different Biological Systems and Regioisomers

The metabolism and cellular effects of S-(1,2-Dichlorovinyl)glutathione exhibit significant variations depending on the specific regioisomer and the biological system under investigation. researchgate.netnih.gov Trichloroethylene (B50587) (TCE) metabolism can produce three distinct regioisomers of DCVG: S-(1,2-cis-dichlorovinyl)glutathione, S-(1,2-trans-dichlorovinyl)glutathione, and S-(2,2-dichlorovinyl)glutathione. researchgate.net

Comparative studies using human renal proximal tubule epithelial cells (RPTEC/TERT1) have revealed both quantitative and qualitative differences between the cis- and trans-regioisomers of DCVG and their corresponding cysteine conjugates (DCVC). researchgate.netnih.gov Notably, the cis-regioisomers of DCVG and DCVC demonstrated minimal impact on cell viability and mitochondrial respiration when compared to the trans-isomers. researchgate.netnih.gov However, transcriptomics analysis showed that both cis- and trans-DCVC could induce Nrf2-mediated antioxidant responses. researchgate.netresearchgate.net Further stress responses, such as the ATF4-mediated integrated stress response and p53-mediated responses, were activated at much lower concentrations for the trans-isomer than the cis-isomer, indicating a higher intrinsic toxicity for the trans- form. researchgate.netnih.gov

Differences are also prominent across various biological systems and species. The formation rates of the three DCVG regioisomers differ between rat and human liver fractions. In rat liver, the order of formation is 1,2-cis-DCVG > 1,2-trans-DCVG > 2,2-DCVG, whereas in human liver cytosol, the order is 2,2-DCVG > 1,2-trans-DCVG > 1,2-cis-DCVG. researchgate.net This suggests species-specific differences in the glutathione S-transferase (GST) enzymes responsible for their formation.

Furthermore, tissue-specific mechanisms have been identified. Studies have shown that DCVG can be taken up by brain tissue and hydrolyzed to the neurotoxic metabolite DCVC. nih.gov The uptake of DCVC into the brain appears to be mediated by the system-L transporter for neutral amino acids. nih.gov In contrast, renal uptake of DCVG is an active process mediated by a sodium-coupled transport system on the basal-lateral membrane, which it shares with glutathione. nih.gov This efficient uptake mechanism in the kidney contributes to the selective nephrotoxicity of DCVG. nih.govnih.gov The bioactivation of DCVG to DCVC and subsequent metabolism also occurs in the brain, indicating that the necessary enzymes, such as γ-glutamyltransferase and cysteine conjugate β-lyase, are present and active in neural tissues. nih.gov

Table 2: Comparative Mechanistic Differences of DCVG and its Metabolites

Comparison FactorSystem/Isomer 1System/Isomer 2Observed Mechanistic DifferencesReference
Regioisomer Toxicity S-(1,2-trans-DCVC)S-(1,2-cis-DCVC)trans-isomer shows higher toxicity, affecting cell viability and mitochondrial respiration more significantly. It activates stress responses (ATF4, p53) at lower concentrations. researchgate.netnih.gov
Species Metabolism Rat Liver FractionsHuman Liver FractionsDifferent predominant regioisomers formed. Rat: 1,2-cis-DCVG is major. Human: 2,2-DCVG is major. researchgate.net
Tissue Uptake Kidney CellsBrainKidney uptake of DCVG is via a sodium-dependent transporter for glutathione. nih.gov Brain uptake of the metabolite DCVC is via the system-L amino acid transporter. nih.gov nih.govnih.gov
Cellular Response S-(1,2-trans-DCVC)S-(1,2-cis-DCVC)Both isomers induce Nrf2-mediated antioxidant responses in renal cells. researchgate.netresearchgate.net

This table is interactive. Click on the headers to sort.

Advanced Research Topics and Future Directions for S 1,2 Dichlorovinyl Glutathione 13c2,15n

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) with Isotope Tracing for Comprehensive Pathway Mapping

The use of stable isotopes is foundational to modern metabolomics and other "omics" technologies, enabling precise tracking and quantification of metabolic pathways. S-(1,2-Dichlorovinyl)glutathione-13C2,15N is specifically designed for these applications, serving as a tracer to map the metabolic fate of its unlabeled counterpart, S-(1,2-dichlorovinyl)glutathione (DCVG). medchemexpress.com

Integrating this isotopic tracer with omics platforms allows for a multi-layered understanding of its biological impact. For instance, metabolomics studies can follow the labeled carbon and nitrogen atoms as DCVG is processed into subsequent metabolites, such as S-(1,2-dichlorovinyl)-L-cysteine (DCVC). nih.gov A targeted metabolomics approach was used to identify changes in energy metabolism and amino acids following exposure to DCVC, demonstrating how the effects of a single metabolite can be profiled. nih.gov By using the labeled parent compound, researchers can unequivocally trace the origin of such downstream metabolites and quantify their flux through various pathways.

Furthermore, combined transcriptomic and metabolomic analyses have proven effective in identifying critical metabolic pathways affected by cellular stress. frontiersin.org In one study, this integrated approach revealed that glutathione (B108866) metabolism was a significantly impacted pathway under stress conditions. frontiersin.org This same principle can be applied using this compound to not only trace its own biotransformation but also to correlate its presence and the appearance of its metabolites with changes in gene expression (transcriptomics) and protein abundance (proteomics), thereby creating a comprehensive map of the cellular response to this specific xenobiotic conjugate. The labeled glutathione moiety itself is a well-established tool for use in MS-based proteomic and metabolomic methods for quantitative purposes. isotope.com

Table 1: Applications of Omics Technologies in Studying Glutathione Conjugates

Technology Application with this compound Research Goal
Metabolomics Acts as a tracer to follow the biotransformation of DCVG into downstream metabolites. medchemexpress.comnih.gov To map metabolic pathways, quantify metabolite flux, and identify changes in endogenous metabolite profiles. nih.govmedchemexpress.com
Proteomics Used in MS-based quantitative methods to identify proteins that are adducted or otherwise affected by the compound or its metabolites. isotope.com To identify protein targets of toxicity and understand mechanisms of cellular damage.

| Transcriptomics | Used in conjunction with metabolomics to correlate the presence of the labeled compound and its metabolites with changes in gene expression. frontiersin.org | To build a comprehensive model of the cellular response, linking the metabolic fate to genetic regulation. |

Computational Modeling and In Silico Approaches for Predicting Compound Metabolism and Interactions

Computational, or in silico, models are becoming indispensable for predicting the metabolic fate of chemical compounds, reducing the need for extensive experimental work. Modern predictive tools utilize various approaches, from rule-based systems that rely on known metabolic transformations to more advanced deep language models. nih.gov

For a compound like S-(1,2-Dichlorovinyl)glutathione, computational models can predict its likely metabolic pathway. For example, models could forecast the hydrolysis of the glutamate (B1630785) and glycine (B1666218) residues to yield the cysteine conjugate, DCVC, a known bioactivation step. nih.gov Advanced platforms, such as MetaPredictor, use a rule-free, prompt-based approach to function as a sequence translation problem, which can potentially identify less common metabolic reactions that rule-based systems might miss. nih.gov These models can be trained on vast datasets of known metabolic reactions to predict the biotransformation of novel or less-studied compounds. By inputting the structure of S-(1,2-Dichlorovinyl)glutathione, these tools could generate a list of probable metabolites, guiding subsequent experimental validation using the labeled compound. This synergy between in silico prediction and experimental tracing enhances the efficiency and depth of metabolic research.

Development of Novel Research Tools and Reagents Based on the Labeled Compound

This compound is itself a novel research reagent. Its primary utility lies in its role as an internal standard for quantitative analysis using mass spectrometry. medchemexpress.com In studies where the formation of unlabeled DCVG is measured in biological samples, such as the blood of humans exposed to trichloroethylene (B50587), the addition of a known quantity of the stable isotope-labeled version allows for highly accurate and precise quantification by correcting for sample matrix effects and variations in instrument response. nih.gov

Beyond its use as an analytical standard, the compound can be used to develop new assays and probes. For example, it could be employed in affinity-based proteomics to "pull down" and identify proteins that specifically bind to it, including metabolizing enzymes like γ-glutamyltransferase or dipeptidases, as well as potential protein targets of toxicity. The stable isotope label ensures that the captured compound can be clearly distinguished from any endogenously present, unlabeled molecules. The availability of labeled precursors like Glutathione (glycine-13C2,15N) also facilitates research into cellular antioxidant defense mechanisms and metabolic flux analysis. medchemexpress.comsigmaaldrich.com

Elucidation of Unexplored Metabolic Pathways and Identification of Novel Metabolites

A primary application of this compound is to discover previously uncharacterized metabolic pathways. The metabolism of DCVG is known to lead to nephrotoxic species. nih.gov Initial steps involve its conversion to DCVC, which is then a substrate for cysteine conjugate β-lyase, leading to a reactive thiol. nih.gov However, the complete metabolic profile may not be fully understood.

By introducing this compound into a biological system (e.g., cell culture, tissue homogenates, or in vivo animal models), researchers can use mass spectrometry to screen for all metabolites that carry the unique mass signature of the 13C2,15N-labeled glycine fragment. This allows for the unbiased detection of novel metabolites that might be formed in minor quantities or through previously unknown enzymatic reactions. Studies have already identified metabolites like S-(1,2-dichlorovinyl)-3-mercaptopyruvate in brain homogenates, and the use of a labeled tracer could confirm this pathway and potentially uncover others in different tissues. nih.gov This approach provides direct, unambiguous evidence linking a downstream product to the original parent compound, which is critical for fully elucidating complex metabolic networks. nih.gov

Methodological Advancements in Isotope-Labeled Compound Synthesis and Analysis for Enhanced Research Capabilities

Advances in both the synthesis and analysis of isotope-labeled compounds continuously improve research capabilities. The synthesis of molecules like this compound requires sophisticated chemical or biosynthetic methods. For instance, biosynthetic procedures have been developed for producing 13C-15N doubly labeled glutathione in E. coli, which can then be used as a precursor. nih.gov

On the analytical side, high-resolution mass spectrometry (HRMS) is essential for distinguishing the labeled compound and its metabolites from the thousands of other molecules in a biological sample. The specific mass shift provided by the isotopes (e.g., M+3) allows for selective detection and quantification. sigmaaldrich.com Furthermore, advanced analytical techniques such as two-dimensional and three-dimensional nuclear magnetic resonance (NMR) spectroscopy can be used for unequivocal structure determination of the labeled compound and its metabolites, as has been demonstrated for doubly labeled glutathione itself. nih.gov The continued development of more sensitive analytical instruments and more efficient synthetic routes for labeled compounds will further empower researchers to study xenobiotic metabolism at ever-greater levels of detail.

Table 2: Analytical Techniques for Isotope-Labeled Compounds

Technique Role in Research with this compound Benefit
Mass Spectrometry (MS) Quantitative analysis, metabolite identification, and metabolic flux analysis. isotope.com High sensitivity and specificity; allows for use as an internal standard for accurate quantification. medchemexpress.com
Nuclear Magnetic Resonance (NMR) Structural confirmation of the labeled compound and its metabolites. nih.gov Provides definitive structural information and confirms the position of the isotopic labels. nih.gov

| Liquid Chromatography (LC) | Separation of the labeled compound and its various metabolites from complex biological matrices before analysis. | Allows for individual analysis of multiple components in a mixture, reducing ion suppression in MS. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.